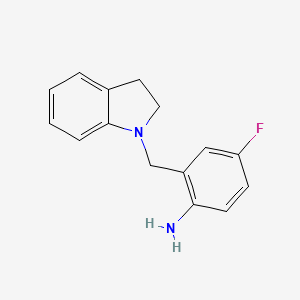
2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine
説明
“2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine” is a compound that has been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
Synthesis Analysis
The most direct method for the preparation of “2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine” is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to the amino group .
Molecular Structure Analysis
The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .
Chemical Reactions Analysis
The synthesis of “2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine” led to a difficult-to-separate mixture of compounds apparently due to the reaction with the unprotected NH indoline group .
科学的研究の応用
Synthesis of New Compounds with Pharmacological Properties
- Scientific Field : Organic Chemistry, Pharmacology
- Application Summary : The compound “2,3-Dihydroindole” is used as an intermediate for the synthesis of various disubstituted 1-(indolin-5-yl)methanamines, which may have useful pharmacological properties .
- Methods of Application : The compound was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .
- Results or Outcomes : The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .
Synthesis of New Analogs of the Endogenous Hormone Melatonin
- Scientific Field : Organic Chemistry, Neurobiology
- Application Summary : The compound “2,3-Dihydroindole” can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
- Methods of Application : The synthetic strategy involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .
- Results or Outcomes : The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Synthesis of New Compounds with Biological Activity
- Scientific Field : Organic Chemistry, Pharmacology
- Application Summary : The compound “2,3-Dihydroindole” is used as an intermediate for the synthesis of various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
- Methods of Application : The compound was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .
- Results or Outcomes : The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .
Synthesis of New Analogs of the Endogenous Hormone Melatonin
- Scientific Field : Organic Chemistry, Neurobiology
- Application Summary : The compound “2,3-Dihydroindole” can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
- Methods of Application : The synthetic strategy involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .
- Results or Outcomes : The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Synthesis of New Compounds with Neuroprotective and Antioxidant Properties
- Scientific Field : Organic Chemistry, Neurobiology
- Application Summary : 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
- Methods of Application : A synthetic strategy is proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles. Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .
- Results or Outcomes : The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Synthesis of New Melatonin Receptor Ligands
- Scientific Field : Organic Chemistry, Neurobiology
- Application Summary : A synthesis and pharmacological evaluation of new melatonin receptor ligands obtained by 2-substitution of melatonin with (indol-1-yl)methyl, (isoindolin-2-yl)methyl, and (tetrahydroisoquinolin-2-yl)methyl groups is reported .
- Methods of Application : The isoindoline analogue displays high MT2 binding affinity (Ki = 2 nM) and high .
- Results or Outcomes : The resulting compounds have been identified by targeted SAR studies as promising structures interacting with RCAR/ (PYR/PYL) receptor proteins .
将来の方向性
特性
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2/c16-13-5-6-14(17)12(9-13)10-18-8-7-11-3-1-2-4-15(11)18/h1-6,9H,7-8,10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUODCACWEWZRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=C(C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



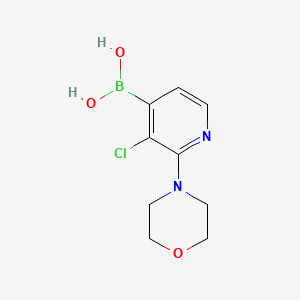
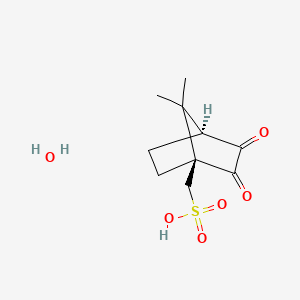
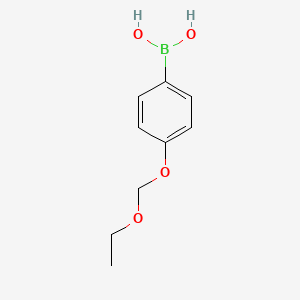
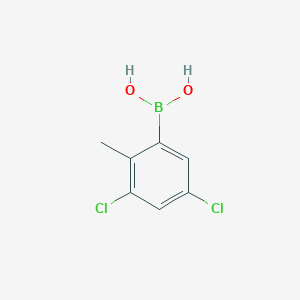
![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)
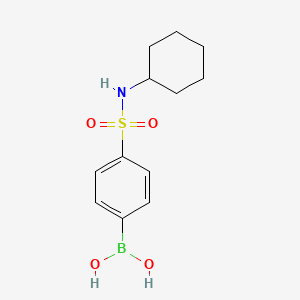
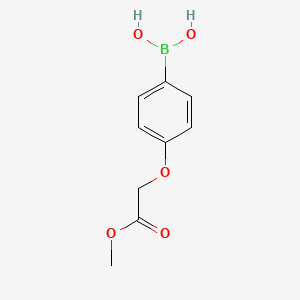
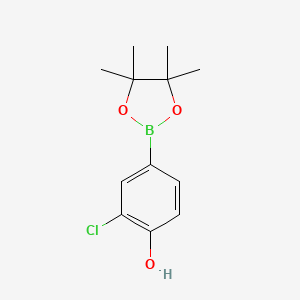
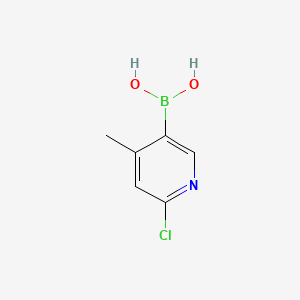
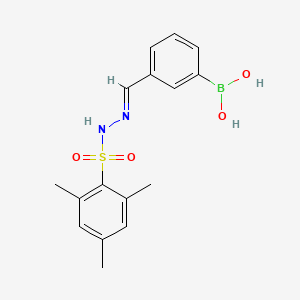
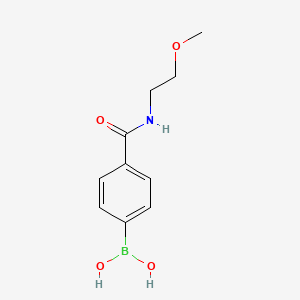
![Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1418403.png)
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1418404.png)
